molecular formula C24H28FN3O B13436541 10S-Lumateperone

10S-Lumateperone

货号: B13436541
分子量: 393.5 g/mol
InChI 键: HOIIHACBCFLJET-LEWJYISDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10S-Lumateperone, also known as lumateperone, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar depression. It is marketed under the brand name Caplyta and was developed by Intra-Cellular Therapies. This compound is notable for its unique mechanism of action, which involves the modulation of serotonin, dopamine, and glutamate neurotransmission .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of lumateperone involves several key steps. One of the primary synthetic routes starts with the commercially available quinoxaline. The tetracyclic skeleton of lumateperone is constructed through a Fischer indole synthesis, which involves the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate . This is followed by a series of reduction and alkylation steps to produce the final compound.

Industrial Production Methods: Industrial production of lumateperone typically involves the resolution of the enantiomer compound with stereochemistry 6bR, 10aS from the cis racemate. This is followed by alkylation with 4-halo-4’-fluorobutyrophenone to produce lumateperone or its acid addition salts .

化学反应分析

Metabolic Pathways and Enzymatic Reactions

Lumateperone is metabolized via phase I oxidation/reduction and phase II conjugation reactions, involving several enzyme families:

Phase I Metabolism

Reaction TypeEnzyme InvolvedMetabolite FormedContribution (%)
Ketone reductionAldo-keto reductase (AKR1C1)IC200131 (alcohol)24.78%
N-desmethylationCYP3A4IC20056510.41%
AmidationCYP3A4, CYP2C8IC2013096.39%
  • Key enzymes : AKR1C1 dominates ketone reduction, while CYP3A4 mediates N-desmethylation and amidation .

  • Secondary pathways : CYP1A2 and CYP2A6 contribute minimally to phase I reactions .

Phase II Metabolism

UGT enzymes drive glucuronidation of lumateperone and its metabolites:

  • Lumateperone : UGT1A1, UGT1A4, UGT2B15 .

  • IC200131 : UGT2B7, UGT2B15, UGT2B17 .

  • IC200161 : UGT2B10, UGT2B15 .

Major Metabolites and Pharmacological Activity

MetaboliteStructure ModificationReceptor Binding ProfileHalf-Life (hours)
IC200131Carbonyl → alcohol reductionD2 partial agonist, 5-HT2A antagonist21
IC200161N-desmethylationSimilar to parent drug20
IC200565N-desmethylated alcoholLow affinity for D3, 5-HT1A, 5-HT7 receptors18–21
  • Activity : IC200131 and IC200161 retain lumateperone’s D2/5-HT2A activity, while IC200565 lacks affinity for receptors linked to metabolic side effects .

  • Systemic exposure : Metabolite-to-parent ratios in plas

科学研究应用

Lumateperone has a wide range of scientific research applications:

相似化合物的比较

属性

分子式

C24H28FN3O

分子量

393.5 g/mol

IUPAC 名称

1-(4-fluorophenyl)-4-[(10R,15R)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21+/m0/s1

InChI 键

HOIIHACBCFLJET-LEWJYISDSA-N

手性 SMILES

CN1CCN2[C@@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

规范 SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。